3-(2-Furoyl)-2-méthoxypyridine

Vue d'ensemble

Description

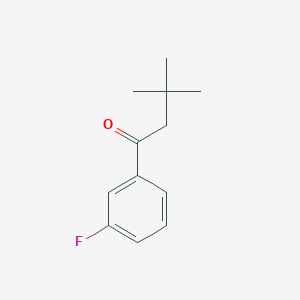

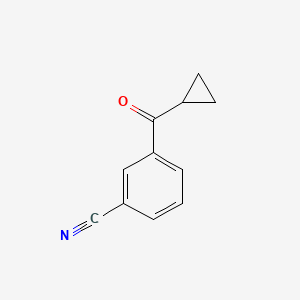

The compound “3-(2-Furoyl)-2-methoxypyridine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furoyl group (a furan ring attached to a carbonyl group), and a methoxy group (a methyl group bound to an oxygen atom) .

Synthesis Analysis

While specific synthesis methods for “3-(2-Furoyl)-2-methoxypyridine” are not available, similar compounds are often synthesized through reactions involving substituted benzoyl isocyanates and furoyl hydrazine .Molecular Structure Analysis

The molecular structure of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis

The compound “3-(2-Furoyl)-2-methoxypyridine” may participate in various chemical reactions. For instance, similar compounds like 3-(2-Furoyl)quinoline-2-carboxaldehyde react with primary amines to form fluorescent products .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using a combination of experimental techniques and computational methods .Applications De Recherche Scientifique

Détection des amines primaires

Ce composé est utilisé comme réactif de dérivatisation pour la détection ultrasensible des amines primaires. Il est particulièrement bien adapté aux peptides, aux acides aminés, aux sucres aminés et aux autres molécules contenant des amines .

Électrophorèse capillaire avec fluorescence induite par laser

Il est utilisé en électrophorèse capillaire avec fluorescence induite par laser pour détecter les molécules contenant des amines en raison de sa capacité à former des conjugués hautement fluorescents lors de la réaction avec les amines .

Réactif fluorogène pour la chromatographie liquide

Le composé sert de réactif fluorogène pour l'analyse des amines primaires par chromatographie liquide avec détection par fluorescence induite par laser, offrant des capacités analytiques sensibles .

Applications des colorants

Il a des applications dans le domaine des colorants, allant de la teinture textile aux pigments alimentaires et aux cellules solaires sensibilisées par des colorants .

Bio-réactif pour les études de fluorescence

En tant que bio-réactif adapté à la fluorescence, il trouve une application dans diverses études et dosages basés sur la fluorescence en recherche biologique .

Recherche médicale

Les dérivés du furane, qui incluent ce composé, ont été remarqués pour leur importance médicale. Bien que les applications spécifiques ne soient pas détaillées dans les résultats de la recherche, ces composés sont souvent explorés pour leur potentiel thérapeutique .

Pour des informations plus détaillées ou d'autres applications, des recherches supplémentaires dans la littérature scientifique peuvent être nécessaires.

Thermo Fisher Scientific - ATTO-TAG™ FQ Derivatization Reagent Fisher Scientific - Invitrogen ATTO-TAG FQ Derivatization Reagent MedChemExpress - Dye Applications MilliporeSigma - BioReagent Academia.edu - Application in Liquid Chromatography ResearchGate - Medicinal significance of furan derivatives

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-(2-Furoyl)-2-methoxypyridine is primary amines . This compound is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules .

Mode of Action

This reaction is facilitated by cyanide, typically provided via KCN or NaCN salts .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Furoyl)-2-methoxypyridine are those involving primary amines. The compound reacts with primary amines to form fluorescent products, which can be detected by capillary electrophoresis with laser-induced fluorescence (LIF)

Result of Action

The result of the action of 3-(2-Furoyl)-2-methoxypyridine is the formation of highly fluorescent conjugates when it reacts with primary amines . This allows for the ultrasensitive detection of primary amines, making it useful in the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules for detection .

Action Environment

It is known that the compound is nonfluorescent in the unreacted state and reacts specifically with amines to form highly fluorescent conjugates . This suggests that the presence and concentration of amines in the environment could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

3-(2-Furoyl)-2-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with primary amines, forming fluorescent products that are useful in various analytical techniques . The nature of these interactions involves the formation of covalent bonds with amine groups, which can be detected through fluorescence. This property makes 3-(2-Furoyl)-2-methoxypyridine a valuable tool in the study of protein and peptide analysis.

Cellular Effects

The effects of 3-(2-Furoyl)-2-methoxypyridine on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate proteinase-activated receptors (PARs), which play critical roles in inflammation and cancer progression . Additionally, 3-(2-Furoyl)-2-methoxypyridine can modulate intracellular calcium levels, thereby affecting various cellular processes .

Molecular Mechanism

At the molecular level, 3-(2-Furoyl)-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It acts as a fluorogenic probe for primary amines, forming stable fluorescent products upon reaction . This interaction involves the formation of covalent bonds with amine groups, leading to changes in the fluorescence properties of the compound. Furthermore, 3-(2-Furoyl)-2-methoxypyridine can inhibit or activate enzymes, thereby influencing biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2-Furoyl)-2-methoxypyridine over time are crucial factors in its application in laboratory settings. This compound is known to be stable under standard laboratory conditions, but its fluorescent properties can degrade over time . Long-term studies have shown that 3-(2-Furoyl)-2-methoxypyridine can have lasting effects on cellular function, particularly in the context of protein labeling and detection .

Dosage Effects in Animal Models

The effects of 3-(2-Furoyl)-2-methoxypyridine vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used effectively for biochemical analysis. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.

Metabolic Pathways

3-(2-Furoyl)-2-methoxypyridine is involved in various metabolic pathways, including the degradation of furanic compounds. It interacts with enzymes such as 2-furoyl-CoA dehydrogenase, which plays a role in the metabolism of furoic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic studies.

Transport and Distribution

The transport and distribution of 3-(2-Furoyl)-2-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with primary amines, facilitating its transport and localization within cells . The distribution of 3-(2-Furoyl)-2-methoxypyridine can influence its accumulation and activity in different cellular compartments.

Subcellular Localization

The subcellular localization of 3-(2-Furoyl)-2-methoxypyridine is determined by targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of 3-(2-Furoyl)-2-methoxypyridine can impact its activity and function, making it a valuable tool for studying subcellular processes.

Propriétés

IUPAC Name |

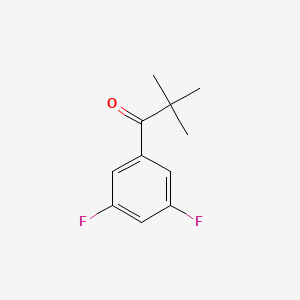

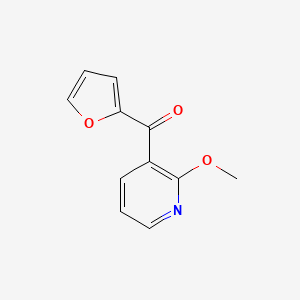

furan-2-yl-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBLJIMBHUNLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642174 | |

| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898786-29-3 | |

| Record name | 2-Furanyl(2-methoxy-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.